3-(tert-butoxy)-2,2-dimethylpropanal
Description
3-(tert-Butoxy)-2,2-dimethylpropanal is an aldehyde derivative characterized by a tert-butoxy (-OC(CH₃)₃) group attached to a 2,2-dimethylpropanal backbone. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.23 g/mol. The tert-butoxy group imparts significant steric hindrance and electronic effects, influencing reactivity and interaction with biological targets. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its aldehyde functionality and bulky substituent.
Properties
CAS No. |
1936712-24-1 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-2,2-dimethylpropanal typically involves the reaction of tert-butyl alcohol with a suitable aldehyde precursor under controlled conditions. One common method is the acid-catalyzed alkylation of the aldehyde with tert-butyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the tert-butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow microreactor allows for precise control over reaction conditions, leading to higher yields and better product quality .
Chemical Reactions Analysis
Types of Reactions
3-(tert-butoxy)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(tert-butoxy)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)-2,2-dimethylpropanal involves its reactivity as an aldehyde and the influence of the tert-butoxy group. The aldehyde group can participate in nucleophilic addition reactions, while the tert-butoxy group can stabilize intermediates and influence the overall reactivity of the molecule. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and functional properties between 3-(tert-butoxy)-2,2-dimethylpropanal and analogous compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity/Relevance | Reference |
|---|---|---|---|---|
| This compound | C₉H₁₈O₂ | Bulky tert-butoxy group; aldehyde group | Intermediate in drug synthesis | - |
| 3-(3-Fluorophenyl)-2,2-dimethylpropanal | C₁₁H₁₃FO | Fluorophenyl substituent; aldehyde group | Enhanced binding affinity (medicinal) | |
| 3-(Dimethylamino)-2,2-dimethylpropanal | C₇H₁₅NO | Dimethylamino group; aldehyde group | Nucleophilic reactivity in synthesis | |
| Tert-butyl acetate | C₆H₁₂O₂ | Simple ester; lacks aldehyde/keto group | Limited biological activity | |
| 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid | C₁₆H₂₂FNO₄ | Boc-protected amino acid; fluorophenyl group | Improved pharmacokinetic profiles |
Reactivity and Electronic Effects
- Steric Hindrance : The tert-butoxy group in this compound reduces nucleophilic attack at the aldehyde compared to less bulky analogs (e.g., 3-methoxypropanal).
- Electronic Effects: Fluorinated analogs like 3-(3-fluorophenyl)-2,2-dimethylpropanal exhibit increased electrophilicity due to fluorine’s electronegativity, enhancing interactions with biological targets. In contrast, amino-substituted derivatives (e.g., 3-(dimethylamino)-2,2-dimethylpropanal) demonstrate nucleophilic behavior via the amino group.
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